4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents
Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, including structures similar to the chemical , have been synthesized and evaluated for their in vitro antitumor activity. Some derivatives showed higher potency and efficacy than the reference drug Doxorubicin, suggesting the potential application of such compounds in cancer therapy (Alqasoumi et al., 2010).
Heteroannulation Reactions
The compound's related derivatives have been used in heteroannulation reactions to synthesize 2H-1,2-benzothiazine 1,1-dioxides, showing the chemical's utility in creating new heterocyclic compounds (Layman et al., 2005).
Cyanation of C-H Bonds
The cyanation of chelation-assisted C-H bonds using related sulfonamides as cyanating reagents has been described, enabling the synthesis of various benzonitrile derivatives. This method could be applied to the formal synthesis of the isoquinoline alkaloid menisporphine, highlighting the compound's role in synthesizing complex organic molecules (Chaitanya et al., 2013).
Antimicrobial Activity
Compounds incorporating structures similar to the chemical of interest, specifically sulfonamide derivatives, have demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Vanparia et al., 2010).
Medium-Sized Heterocycles Synthesis
Research on the reaction of reduced pyrrolo [2,1-a] isoquinoline amine with cyanogen bromide, related to the chemical structure , led to the synthesis of medium-ring cyanamide derivatives. This showcases the compound's utility in synthesizing medium-sized heterocycles, which are of interest in medicinal chemistry (Bremner et al., 1986).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would involve interacting with a specific target in the body, such as a protein or enzyme. The specific interactions between the compound and its target would determine its biological activity .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety. Therefore, appropriate precautions should be taken when handling and storing this compound .
Properties
IUPAC Name |
4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-24(2)29(26,27)18-9-7-16(8-10-18)20-23-19(13-22)21(28-20)25-12-11-15-5-3-4-6-17(15)14-25/h3-10H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBICROTZTXIKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.